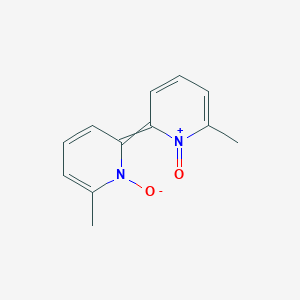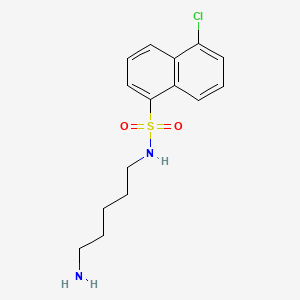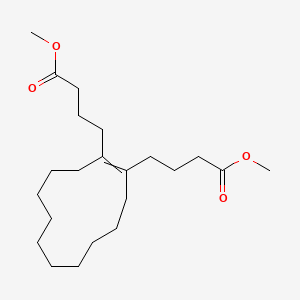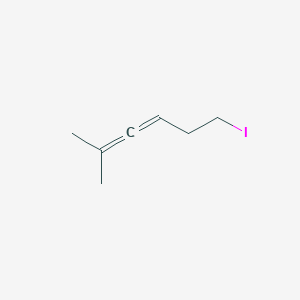
2,3-Hexadiene, 6-iodo-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Hexadiene, 6-iodo-2-methyl- is an organic compound characterized by the presence of a hexadiene backbone with an iodine atom attached to the sixth carbon and a methyl group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadiene, 6-iodo-2-methyl- can be achieved through several methods. One common approach involves the iodination of 2,3-hexadiene, where iodine is introduced to the sixth carbon position. This can be done using reagents such as iodine (I₂) in the presence of a catalyst like silver nitrate (AgNO₃) under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure selective iodination.
Industrial Production Methods
Industrial production of 2,3-Hexadiene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
2,3-Hexadiene, 6-iodo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The double bonds in the hexadiene backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Addition: Electrophiles such as bromine (Br₂) or hydrogen chloride (HCl) can add across the double bonds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Addition: Formation of dibromo or dichloro derivatives.
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
科学的研究の応用
2,3-Hexadiene, 6-iodo-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Hexadiene, 6-iodo-2-methyl- involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The double bonds in the hexadiene backbone can undergo electrophilic addition, leading to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
Similar Compounds
2,3-Hexadiene, 2-methyl-: Lacks the iodine atom, resulting in different reactivity and applications.
1,3-Hexadiene: Has a different arrangement of double bonds, leading to distinct chemical properties.
2-Iodo-3-hexene: Similar in structure but with different positioning of the iodine atom.
Uniqueness
2,3-Hexadiene, 6-iodo-2-methyl- is unique due to the specific positioning of the iodine atom and the methyl group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both an iodine atom and a conjugated diene system makes it a versatile compound for various chemical transformations and research applications.
特性
CAS番号 |
84672-43-5 |
|---|---|
分子式 |
C7H11I |
分子量 |
222.07 g/mol |
InChI |
InChI=1S/C7H11I/c1-7(2)5-3-4-6-8/h3H,4,6H2,1-2H3 |
InChIキー |
QSRFOKIIKGJSRL-UHFFFAOYSA-N |
正規SMILES |
CC(=C=CCCI)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


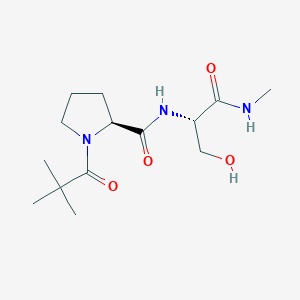
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
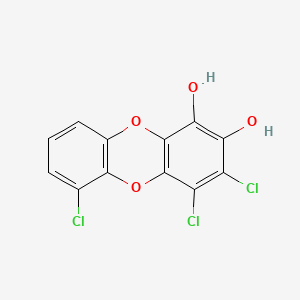



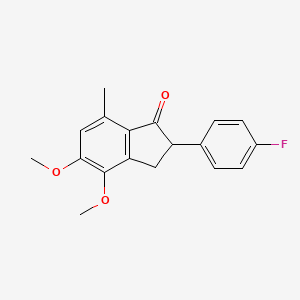


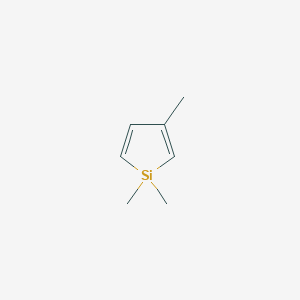
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
